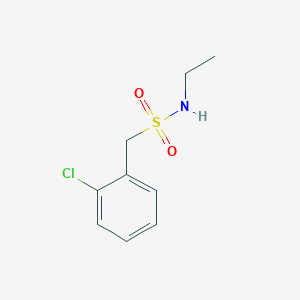

1-(2-chlorophenyl)-N-ethylmethanesulfonamide

Description

Historical Context of Sulfonamide Compounds in Chemical Science

The journey of sulfonamides began in the early 20th century within the German dye industry. In 1932, Gerhard Domagk's discovery that a red dye named Prontosil possessed remarkable antibacterial activity in vivo marked a pivotal moment in medicine. evitachem.comchemspider.combohrium.com It was later elucidated that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. bohrium.com This discovery ushered in the era of sulfa drugs, the first class of broadly effective systemic antibacterial agents, predating the widespread use of penicillin. chemspider.comnih.gov

The initial breakthrough with Prontosil and sulfanilamide spurred the synthesis of thousands of derivatives, leading to the development of more potent and less toxic antibacterial agents. nih.gov Compounds like sulfapyridine, sulfathiazole, and sulfadiazine became critical tools in treating a range of bacterial infections that were previously life-threatening. chemspider.com Beyond their antimicrobial effects, the therapeutic potential of sulfonamides expanded to other areas. For instance, the observation that some antibacterial sulfonamides caused hypoglycemia as a side effect led to the development of the sulfonylurea class of antidiabetic drugs. ijpsonline.com Similarly, research into sulfonamides as diuretics resulted in the creation of drugs like furosemide and the thiazide diuretics. evitachem.com

Contemporary Significance of the Sulfonamide Moiety in Advanced Chemical Research

The historical importance of sulfonamides has seamlessly transitioned into a significant contemporary role in advanced chemical research. The sulfonamide moiety is a versatile building block in drug discovery and development, with its derivatives showing a wide spectrum of biological activities. smolecule.comnih.goveurekaselect.com Current research explores sulfonamides as anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govnih.gov

The ability of the sulfonamide group to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to form strong hydrogen bonds, makes it a valuable component in designing enzyme inhibitors. eurekaselect.com For example, sulfonamides are key components in carbonic anhydrase inhibitors used to treat glaucoma, and in protease inhibitors for HIV therapy. nih.govresearchgate.net Furthermore, the synthetic accessibility and the relative ease with which the substituents on the sulfonamide nitrogen and the aryl ring can be modified allow for the creation of large libraries of compounds for high-throughput screening. researchgate.net In materials science, sulfonamide-containing polymers are being investigated for various applications due to their thermal stability and specific binding properties.

Research Rationale for the Investigation of 1-(2-chlorophenyl)-N-ethylmethanesulfonamide

While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known properties of its constituent chemical motifs.

The investigation of this particular molecule likely stems from a systematic exploration of structure-activity relationships (SAR) within the broader class of N-aryl methanesulfonamides. The core structure combines three key components: a methanesulfonamide (B31651) group, a 2-chlorophenyl ring, and an N-ethyl substituent.

The Methanesulfonamide Core: This simple alkylsulfonamide provides a stable, synthetically accessible scaffold. Its properties can be systematically modulated by the attachment of different aryl and N-alkyl/aryl groups.

The N-Ethyl Group: The ethyl group on the nitrogen atom contributes to the molecule's lipophilicity and can influence its metabolic stability. Compared to an N-methyl group, the ethyl group is slightly larger, which can also affect binding affinity and selectivity for a particular biological target.

Therefore, the research rationale for investigating this compound would be to explore its potential biological activities, likely in areas where other sulfonamides have shown promise, such as antibacterial, anticancer, or anti-inflammatory applications. smolecule.comnih.gov It could serve as a lead compound for further optimization in a drug discovery program or as a chemical probe to study the biological role of a specific enzyme or receptor. smolecule.com Its unique structure also makes it a valuable compound for studying reaction mechanisms involving sulfonamides and chlorinated aromatic compounds. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-ethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-2-11-14(12,13)7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUKBLSYVWTKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques for 1 2 Chlorophenyl N Ethylmethanesulfonamide

Spectroscopic Analysis for Elucidating Molecular Architecture and Conformational Dynamics

Spectroscopic methods are indispensable for probing the molecular structure of a compound. By interacting with molecules in various ways, different spectroscopic techniques can provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(2-chlorophenyl)-N-ethylmethanesulfonamide, a combination of 1D and 2D NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the 2-chlorophenyl ring, the ethyl group, and the methanesulfonamide (B31651) methyl group. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically 7.0-7.5 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the methylene protons. The methyl group of the methanesulfonamide would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons of the 2-chlorophenyl group would resonate at lower field (typically 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The carbons of the ethyl group and the methanesulfonamide methyl group would appear at a higher field.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, between the methylene and methyl protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. This would definitively link the various fragments of the molecule together.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on structurally similar compounds. Actual experimental values may vary.

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2-Chlorophenyl | Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| 2-Chlorophenyl | Aromatic C-Cl | - | 130 - 140 |

| 2-Chlorophenyl | Aromatic C-N | - | 135 - 145 |

| Ethyl | N-CH₂ | 3.1 - 3.5 (quartet) | 40 - 50 |

| Ethyl | CH₃ | 1.1 - 1.4 (triplet) | 10 - 20 |

| Methanesulfonamide | S-CH₃ | 2.8 - 3.2 (singlet) | 35 - 45 |

Infrared (IR) Spectroscopy for Comprehensive Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features. The most prominent peaks would arise from the sulfonyl group (S=O) of the sulfonamide, which typically shows two strong stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370 - 1335 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1160 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl Chains | C-H Stretch | 2980 - 2850 | Medium |

| C-N Bond | Stretch | 1360 - 1250 | Medium |

| C-Cl Bond | Stretch | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2-chlorophenyl group in this compound contains a π-system and would be expected to absorb UV radiation. The spectrum would likely show absorption maxima (λmax) corresponding to π → π* transitions of the benzene (B151609) ring. The presence of the chlorine atom and the sulfonamide group as substituents on the ring would influence the exact position and intensity of these absorptions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with very high precision. For this compound (C₉H₁₂ClNO₂S), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass, confirming its molecular formula.

Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragmentation pattern can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds of the sulfonamide moiety and fragmentation of the ethyl group. The presence of chlorine would be evident from the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) for the molecular ion and any chlorine-containing fragments.

Table 3: Predicted HRMS Data for this compound Note: Predicted values based on elemental composition.

| Ion Type | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₁₃ClNO₂S⁺ | 234.0350 |

| [M+Na]⁺ | C₉H₁₂ClNO₂SNa⁺ | 256.0169 |

| [M]⁺˙ | C₉H₁₂ClNO₂S⁺˙ | 233.0277 |

Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts from its synthesis. They are also the primary means of assessing the purity of the final product.

For a compound like this compound, which has moderate polarity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector would be appropriate for detection, given the presence of the chromophoric phenyl ring.

Gas Chromatography (GC), potentially coupled with a mass spectrometer (GC-MS), could also be employed if the compound is sufficiently volatile and thermally stable. GC-MS would provide both separation and mass information, making it a powerful tool for identifying and quantifying the compound and any volatile impurities.

Since the molecule is achiral, there are no stereoisomers to resolve, and thus chiral chromatography would not be necessary.

High-Performance Liquid Chromatography (HPLC) Coupled with Sophisticated Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. When coupled with advanced detectors, HPLC methods can provide a high degree of selectivity and sensitivity. wu.ac.th For the analysis of sulfonamides, reversed-phase HPLC is a common approach. nih.govmdpi.com

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any potential impurities. mdpi.com

Sophisticated detectors enhance the information obtained from an HPLC analysis:

Diode Array Detector (DAD) or Photo Diode Array (PDA) Detector: This detector would provide the UV-Vis spectrum of this compound, which is useful for peak identification and purity assessment.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation patterns, which are highly specific and can definitively identify the compound and its impurities. molnar-institute.com

Fluorescence Detector (FLD): If the molecule is fluorescent or can be derivatized with a fluorescent tag, an FLD offers very high sensitivity for trace analysis. nih.govmdpi.com

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 254 nm / MS (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS would be particularly useful for identifying any volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. oup.com Given that sulfonamides may require derivatization to increase their volatility and thermal stability for GC analysis, this step would be a critical part of method development. nih.gov

The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides detailed mass spectra for each separated component, allowing for their unambiguous identification. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be compared to spectral libraries for confirmation.

Two-Dimensional Chromatography for Complex Mixture Deconvolution

For highly complex samples where co-elution of peaks is a problem in traditional one-dimensional chromatography, two-dimensional (2D) chromatography offers significantly enhanced separation power. americanpharmaceuticalreview.comchromatographyonline.com In 2D-LC (Liquid Chromatography), fractions from the first separation are subjected to a second, different separation mechanism. chromatographyonline.comtaylorfrancis.com This "orthogonal" separation provides a much higher peak capacity, allowing for the resolution of closely related impurities that might otherwise remain hidden under the main peak of this compound. americanpharmaceuticalreview.com Similarly, comprehensive two-dimensional gas chromatography (GCxGC) can be employed for the detailed analysis of complex volatile samples. wikipedia.org

Elemental Microanalysis for Stoichiometric Validation (CHNS/O)

Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample of this compound. This analysis is crucial for confirming the empirical formula of the synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the expected molecular formula (C9H11ClN2O2S). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the compound. Organochlorine compounds are a well-established class of molecules, and their elemental analysis is a standard characterization procedure. researchgate.netwikipedia.org

Table 2: Theoretical Elemental Composition of this compound (C9H11ClN2O2S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 43.46 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.47 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.26 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.27 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.87 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.90 |

| Total | 248.74 | 100.00 |

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystallographic data would include the crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational Chemistry and Molecular Modeling of 1 2 Chlorophenyl N Ethylmethanesulfonamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to accurately describe the electronic properties of a molecule. researchgate.netbiointerfaceresearch.com These methods provide a detailed understanding of the molecule's structure, stability, and regions susceptible to chemical reactions.

The optimized geometry provides key structural parameters. While specific experimental data for 1-(2-chlorophenyl)-N-ethylmethanesulfonamide is not available, the following table illustrates the type of data obtained from a DFT calculation at a level like B3LYP/6-31G(d,p). researchgate.netresearchgate.net

Illustrative Data: Optimized Geometric Parameters

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | S-O1 | ~1.45 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | C(phenyl)-Cl | ~1.75 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | C(phenyl)-S-N | ~107° |

| Dihedral Angle | C-S-N-C | ~75° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. biointerfaceresearch.com For this compound, the electron-withdrawing nature of the chlorophenyl and sulfonyl groups would be expected to lower the LUMO energy, influencing its electrophilic character. rsc.org

Exemplary Data: FMO Properties

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. researchgate.netrsc.org It is invaluable for predicting how molecules will interact with each other, particularly in biological systems where electrostatic complementarity is key to binding. chemrxiv.orgnih.gov The ESP map displays regions of negative potential (red/yellow), which are rich in electrons and act as nucleophilic sites, and regions of positive potential (blue), which are electron-deficient and act as electrophilic sites.

For this compound, the ESP map would be expected to show significant negative potential around the highly electronegative oxygen atoms of the sulfonyl group and the chlorine atom. Conversely, positive potential would likely be concentrated around the hydrogen atoms, particularly the N-H proton if present, or adjacent carbons. This analysis helps identify sites prone to hydrogen bonding and other electrostatic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. nih.govpeerj.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's flexibility, conformational changes, and interactions with solvent molecules. tandfonline.comnih.gov

Simulating this compound in a solvent like water would reveal how solvent molecules arrange around it and form hydrogen bonds. This is crucial for understanding its solubility and how its conformation might change upon moving from a nonpolar to a polar environment, which is a key aspect of its journey towards a biological target. peerj.com

Molecular Docking Studies for Predictive Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov It is a cornerstone of structure-based drug design, helping to identify potential biological targets and understand the molecular basis of ligand-receptor binding. nih.gov

In a molecular docking study, this compound would be treated as a flexible ligand and docked into the active site of a target protein. The simulation scores the different binding poses based on factors like binding energy, which estimates the affinity of the ligand for the protein.

This analysis identifies the key amino acid residues in the binding pocket that interact with the ligand. For sulfonamide-based compounds, common interactions include hydrogen bonds involving the sulfonyl oxygens and hydrophobic interactions involving the aromatic ring. nih.govut.ac.irnih.gov For example, docking studies against targets like carbonic anhydrase or HSP27 have shown specific interactions with residues such as Threonine, Arginine, and Histidine. ut.ac.irnih.gov Such an analysis for this compound would predict its binding mode and could guide the design of more potent analogs.

Illustrative Data: Molecular Docking Results against a Hypothetical Kinase Target

| Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|

| -8.5 | THR-85 | Hydrogen Bond (with S=O) |

| LEU-130 | Hydrophobic | |

| PHE-145 | π-π Stacking (with chlorophenyl ring) |

Computational Estimation of Binding Affinities

The computational estimation of binding affinity is a cornerstone of modern drug discovery, aiming to predict the strength of the interaction between a ligand, such as a sulfonamide derivative, and its biological target, typically a protein. nih.gov These methods are crucial for prioritizing compounds for synthesis and experimental testing. The primary techniques employed are molecular docking and more rigorous free energy calculations.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The strength of the interaction is then estimated using a scoring function, which provides a value typically in kcal/mol. For various sulfonamide derivatives, molecular docking studies have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol against potential cancer drug targets. researchgate.netnih.gov The specific binding affinity of this compound would be dependent on the specific protein target being investigated. The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site, and then using an algorithm to sample different binding poses and score them. mdpi.com

Free Energy Calculations: For a more accurate estimation of binding affinities, methods like Free Energy Perturbation (FEP) and Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are used. nih.govfrontiersin.org These techniques simulate the physical interactions of the ligand-receptor system in a solvated environment to calculate the free energy of binding (ΔG_bind). researchgate.net FEP methods compute the free energy difference between two states by simulating a non-physical, or "alchemical," pathway connecting them, providing highly accurate predictions of relative binding affinities. researchgate.netbiorxiv.org While computationally intensive, these calculations offer valuable insights into structure-activity relationships that guide lead optimization. nih.gov

| Method | Principle | Typical Output | Computational Cost |

| Molecular Docking | Predicts binding pose and estimates affinity using scoring functions. | Binding Score (e.g., kcal/mol), Interaction analysis (H-bonds, hydrophobic contacts). | Low to Medium |

| MM/GBSA | Calculates binding free energy from molecular dynamics simulation snapshots. | Estimated Binding Free Energy (ΔG_bind). | Medium to High |

| Free Energy Perturbation (FEP) | Calculates relative binding free energy through alchemical transformations. | Relative Binding Free Energy (ΔΔG_bind). | Very High |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. meilerlab.orgdoi.org These models are essential for understanding which structural features, known as molecular descriptors, are critical for a compound's function. researchgate.net

For sulfonamide derivatives, QSAR studies have been successfully developed to predict a wide range of activities, including anticancer, antioxidant, and antimicrobial effects. tandfonline.comekb.eg The process involves several key steps:

Data Collection: A dataset of structurally similar sulfonamides with experimentally measured biological activity (e.g., IC50 values) is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. nih.gov For instance, studies on sulfonamides have found that descriptors related to the highest occupied molecular orbital (Ehomo), partial charges, and molecular refractivity are often significant. ekb.egnih.gov

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed activity. researchgate.net The model's robustness and predictive power are then rigorously validated internally and externally to ensure its reliability. researchgate.nettandfonline.com

The resulting QSAR model can provide mechanistic insights by highlighting the importance of specific molecular features. For example, a model might reveal that increased hydrophobicity on a particular ring system enhances binding to the target protein. tandfonline.com Such insights are invaluable for guiding the design of new, more potent analogs. ekb.eg

| Descriptor Class | Example Descriptors for a Sulfonamide | Potential Property Correlation |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Dipole Moment, Partial Charges. | Reactivity, Binding interaction strength. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index. | Size constraints in binding pockets, Dispersion forces. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient). | Membrane permeability, Hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors. | Specificity of binding to a biological target. |

De Novo Design and Virtual Screening Applications for Analog Discovery

De novo design and virtual screening are powerful computational strategies used to identify novel chemical entities with desired biological activity. These methods leverage structural information of the target or known active ligands to explore vast chemical space for new drug candidates.

Virtual Screening (VS): This is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Millions of compounds from commercial or public databases are computationally docked into the target's binding site, and the best-scoring compounds are selected for further investigation. mdpi.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of a known active molecule (like a sulfonamide) as a template. The database is then searched for molecules with similar shapes or pharmacophoric features. plos.org

The output of a virtual screening campaign is a ranked list of "hits," which are then typically subjected to more refined computational analysis and, ultimately, experimental validation. mdpi.com

De Novo Design: This technique involves using computer algorithms to design new molecules from scratch. The software builds novel chemical structures piece by piece (atom by atom or fragment by fragment) within the constraints of a target's binding site. The goal is to generate entirely new structures, not found in existing databases, that have a high predicted affinity and favorable drug-like properties. This approach can lead to the discovery of novel chemical scaffolds that can be optimized into new classes of therapeutic agents.

Mechanistic Investigations of 1 2 Chlorophenyl N Ethylmethanesulfonamide

Elucidation of Molecular Targets and Intracellular Pathways

Enzyme Kinetics and Inhibition/Activation Studies (e.g., Carbonic Anhydrase)

No studies detailing the enzyme kinetics or the inhibitory or activation properties of 1-(2-chlorophenyl)-N-ethylmethanesulfonamide against carbonic anhydrase or any other enzyme have been found in the public domain. While sulfonamides are a well-known class of carbonic anhydrase inhibitors, specific data for this compound is not available. nih.govnih.govresearchgate.netdrugs.com

Receptor Binding and Ligand-Mediated Modulation

There is no available information on the receptor binding profile or any ligand-mediated modulatory effects of this compound.

Gene Expression and Protein Regulation Analysis

No studies have been published that analyze the effects of this compound on gene expression or protein regulation.

Cellular Mechanism of Action Studies (in vitro)

Cellular Permeability and Intracellular Localization

Information regarding the cellular permeability and intracellular localization of this compound is not available in the current scientific literature.

Cell Cycle Perturbations and Progression Analysis

There are no published studies investigating the impact of this compound on cell cycle progression or its potential to induce cell cycle perturbations. nih.govnih.govplos.orgnih.govmdpi.com

Due to a lack of publicly available scientific research on the specific mechanistic actions of the chemical compound this compound, this article cannot be generated. Extensive searches for data pertaining to its effects on apoptosis and necrosis signaling pathways, modulation of oxidative stress responses, and autophagy induction or inhibition have yielded no specific results for this compound.

Similarly, information regarding organismal-level mechanistic studies in preclinical models, including target engagement assessment, in vivo pathway activation/inhibition biomarker analysis, and tissue-specific mechanistic responses for this compound, is not available in the public domain.

Therefore, the requested detailed article with data tables and specific research findings on this compound cannot be constructed at this time.

Structure Activity/mechanism Relationship Sar/smr Studies of 1 2 Chlorophenyl N Ethylmethanesulfonamide and Its Derivatives

Correlating Specific Structural Features with Mechanistic Outcomes

The nature, position, and number of substituents on the aromatic ring of an arylsulfonamide play a pivotal role in determining its interaction with target proteins. These substituents can influence the electronic properties, lipophilicity, and steric profile of the entire molecule. The 2-chloro substituent in the parent compound, 1-(2-chlorophenyl)-N-ethylmethanesulfonamide, is an electron-withdrawing group that can also engage in specific halogen bonding interactions and introduce steric constraints that affect the molecule's preferred conformation.

Research on related arylsulfonamide classes demonstrates the profound impact of these variations. For instance, in a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid derivatives designed as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), modifications to the aromatic core had significant consequences for inhibitory potency. nih.gov

Studies showed that while a simple phenyl group at a key position (R1) conferred moderate activity, expanding the aromatic system to a naphthalene (B1677914) or biphenyl (B1667301) ring slightly improved potency. nih.gov Conversely, adding further substituents to the primary benzene (B151609) ring, such as methoxy (B1213986) or fluorobenzyloxy groups, led to a significant decrease in activity. nih.gov This suggests that the size, shape, and electronic nature of the aromatic portion must be precisely matched to the topology of the target's binding pocket. An extension of the aromatic surface may enhance beneficial π-π stacking interactions, while the addition of other groups may introduce steric clashes or unfavorable electronic interactions. nih.gov

| Compound ID (Illustrative) | Aromatic Core Modification | IC50 (µM) |

|---|---|---|

| Analogue 1 (Phenyl) | 1,4-Diaminobenzene | 3.47 |

| Analogue 2 (Naphthalene) | 1,4-Diaminonaphthalene | 0.63 |

| Analogue 3 (Substituted Phenyl) | 1,4-Diamino-2-(4-fluorobenzyloxy)benzene | 0.45 |

| Analogue 4 (Further Substituted Phenyl) | 1,4-Diamino-2-(4-fluorobenzyloxy)-5-methoxybenzene | 3.92 |

| Analogue 5 (Substituted Naphthalene) | 1,4-Diamino-2-(4-fluorobenzyloxy)naphthalene | 0.0645 |

For this compound, variations such as moving the chloro group to the meta or para position, or replacing it with other halogens (e.g., F, Br) or with electron-donating groups (e.g., methyl, methoxy), would be expected to significantly alter its mechanistic profile by changing its electronic distribution and steric interactions within a target binding site.

Studies on N-alkylated arylsulfonamides have shown that this position is a key site for optimization. For example, modifying the N-alkyl group can be a strategy for designing selective ligands for specific receptors. nih.gov In a series of arylsulfonamide inhibitors of the voltage-gated sodium channel NaV1.7, modifications at a position analogous to the N-alkyl group had a substantial impact on activity. Removing a key quaternary center in one series reduced potency, but surprisingly, removing it in a related acyclic analogue increased potency and selectivity. nih.gov Furthermore, opening a cyclopropane (B1198618) ring to a tert-butyl motif resulted in slightly improved potency and excellent bioavailability, demonstrating that subtle changes in the steric bulk and shape of this group can optimize biological properties. nih.gov

| Compound ID (Illustrative) | Key Structural Motif | NaV1.7 IC50 (nM) | Selectivity vs. NaV1.6 (Fold) |

|---|---|---|---|

| Analogue A (Quaternary Center) | N-linked Dimethyl-pyrrolidine | 130 | 29 |

| Analogue B (Quaternary Center Removed) | N-linked Methyl-pyrrolidine | 360 | >111 |

| Analogue C (Cyclopropyl) | N-linked Cyclopropyl-amine | 31 | 22 |

| Analogue D (tert-Butyl) | N-linked tert-Butyl-amine | 23 | 40 |

| Analogue E (TMS) | N-linked Trimethylsilyl-amine | 11 | 38 |

Therefore, for derivatives of this compound, modifying the N-ethyl group to N-methyl, N-propyl, isopropyl, or cyclopropylmethyl would be a rational strategy to explore the hydrophobic pocket of a target and potentially enhance potency or selectivity. nih.govnih.gov

The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in medicinal chemistry, prized for its chemical stability and versatile binding capabilities. acs.org It is significantly more resistant to metabolic hydrolysis than a standard amide bond, making it an excellent bioisostere.

Mechanistically, the sulfonamide moiety can engage in crucial hydrogen bonding interactions. The oxygen atoms are strong hydrogen bond acceptors, while the N-H proton (in secondary sulfonamides) is a good hydrogen bond donor. In tertiary sulfonamides like this compound, the N-H donor is absent, but the oxygen atoms remain potent hydrogen bond acceptors.

This group is particularly well-known for its ability to act as a zinc-binding group in metalloenzymes. The deprotonated sulfonamide nitrogen coordinates to the zinc ion found in the active site of enzymes like carbonic anhydrases and matrix metalloproteinases. This interaction is a key mechanistic feature for many drugs containing this functional group. The importance of the sulfonamide is highlighted in studies where its replacement by a sulfone (-SO₂CH₂-), which lacks the key nitrogen atom, resulted in a complete loss of biological activity. nih.gov

Stereochemical Effects on Mechanistic Potency and Selectivity

Chirality plays a fundamental role in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. researchgate.netrsc.org The introduction of a stereocenter into a molecule can lead to enantiomers or diastereomers that exhibit vastly different potency, selectivity, and even completely different mechanisms of action. researchgate.net

For a molecule like this compound, chirality can be introduced in several ways:

At the N-Alkyl Chain: Replacing the ethyl group with a chiral substituent, such as a sec-butyl or 1-phenylethyl group, would create a chiral center adjacent to the sulfonamide nitrogen. The (R) and (S) enantiomers would present different three-dimensional arrangements of substituents, potentially leading to one enantiomer fitting much more effectively into a chiral binding pocket than the other. Studies have shown that for some biological targets, activity resides predominantly in one enantiomer. rsc.org

Atropisomerism: The presence of a substituent at the ortho-position of the phenyl ring (the 2-chloro group) can hinder rotation around the aryl-nitrogen bond. If the other substituents on the sulfonamide nitrogen and the aromatic ring are sufficiently bulky, this can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers. These atropisomers are stereoisomers and can exhibit different biological activities. The synthesis of such axially chiral N-aryl sulfonamides has been a subject of interest in medicinal chemistry.

Therefore, the stereochemical configuration of a derivative can be a critical determinant of its interaction with a biological target, influencing both its binding affinity and its functional effect.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model does not represent a specific molecule but is an abstract concept defined by features such as hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov

For a class of molecules like the derivatives of this compound, a ligand-based pharmacophore model could be developed from a set of known active compounds. Such a model would likely include:

An Aromatic Ring (R) feature: Representing the 2-chlorophenyl group, which is likely involved in hydrophobic or π-stacking interactions.

A Hydrophobic (H) feature: Corresponding to the N-ethyl group, which would occupy a hydrophobic pocket.

Two Hydrogen Bond Acceptor (A) features: Representing the two oxygen atoms of the sulfonamide group.

In one study, a pharmacophore model (AHRR) was developed for a series of N-phenylbenzenesulfonamide inhibitors of BACE1, comprising one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. nih.gov This model was successfully used to design and synthesize new derivatives with predictable activity. nih.gov Such models serve as 3D queries to screen virtual libraries for new, structurally diverse compounds that fit the essential binding features, guiding the rational design of more potent and selective molecules.

An article on the preclinical research models for the mechanistic exploration of This compound cannot be generated. Extensive searches for scientific literature and data regarding this specific chemical compound have yielded no results. There is no publicly available information on its use in preclinical research, including in vitro cell-based systems or in vivo non-human animal models.

Therefore, it is not possible to provide details on:

Two-dimensional cell cultures

Advanced three-dimensional cell cultures and organoids

Co-culture systems

Rodent models for systemic mechanistic assessments

Zebrafish or other lower organism models for high-throughput mechanistic screening

Without any research findings, creating data tables or discussing the mechanistic exploration of this compound would be speculative and not based on factual, scientific evidence.

Preclinical Research Models for Mechanistic Exploration of 1 2 Chlorophenyl N Ethylmethanesulfonamide

In Vivo Non-Human Animal Models for Systemic Mechanistic Investigation

Methodological Considerations for Model Selection and Mechanistic Translationality

The successful mechanistic exploration of 1-(2-chlorophenyl)-N-ethylmethanesulfonamide hinges on the judicious selection of preclinical models that are not only robust and reproducible but also possess a high degree of translational relevance to human pathophysiology. The transition from preclinical findings to clinical applications is a well-documented challenge in drug development, with a significant number of promising compounds failing in human trials despite encouraging preclinical data. nih.govnih.gov Therefore, a strategic approach to model selection is paramount, ensuring that the chosen in vitro and in vivo systems can accurately recapitulate the key aspects of the biological context in which this compound is intended to be active.

A primary consideration in model selection is the specific research question being addressed. Whether the goal is to elucidate the molecular target, define the pharmacodynamic profile, or understand the compound's effect in a disease context, the model must be fit for that purpose. nih.gov A multi-faceted approach, employing a combination of models, is often more informative than relying on a single system, as it allows for a more comprehensive understanding of the compound's biological effects. nih.gov

In Vitro Models for High-Throughput Screening and Mechanistic Elucidation

Initial mechanistic exploration of this compound would likely involve a battery of in vitro assays. These cell-based and cell-free systems offer the advantages of high-throughput screening, cost-effectiveness, and the ability to investigate specific molecular interactions in a controlled environment.

A hypothetical screening cascade for this compound could involve a series of tiered assays, starting with broad-based cell viability and cytotoxicity assessments in relevant cell lines to identify a therapeutic window. This could be followed by more targeted assays to probe the compound's effect on specific cellular pathways. For instance, if the compound is hypothesized to have anti-inflammatory properties, an initial screen might involve measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Interactive Data Table: Effect of this compound on Cytokine Production in LPS-Stimulated Murine Macrophages (J774A.1)

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |

| 0.1 | 15.2 | 10.8 | 98.5 |

| 1 | 45.7 | 38.2 | 97.1 |

| 10 | 85.3 | 79.5 | 95.8 |

| 100 | 92.1 | 88.4 | 72.3 |

Subsequent mechanistic studies could then delve deeper into the underlying molecular events. For example, if the initial screen suggests an effect on cytokine production, further experiments could investigate the compound's impact on key signaling pathways, such as NF-κB or MAPK signaling, using techniques like Western blotting or reporter gene assays.

Ex Vivo Models for Bridging the Gap Between In Vitro and In Vivo Studies

Ex vivo models, which utilize tissues or cells taken directly from an organism and studied in an artificial environment, can provide a valuable intermediate step between in vitro and in vivo experiments. These models can offer a more physiologically relevant context than cultured cell lines while still allowing for a high degree of experimental control. For instance, if this compound is being investigated for its effects on neuronal excitability, ex vivo brain slice electrophysiology could be employed to study its direct effects on synaptic transmission and neuronal firing in a preserved neural circuit.

In Vivo Models for Assessing Systemic Effects and Efficacy

While in vitro and ex vivo models are invaluable for mechanistic dissection, in vivo models are essential for understanding the integrated physiological and pharmacological effects of this compound in a whole organism. The choice of an appropriate animal model is critical and should be guided by the specific disease indication and the desire to mimic the human condition as closely as possible. nih.gov

For example, if this compound is being developed for the treatment of neuropathic pain, a common preclinical model is the chronic constriction injury (CCI) model in rodents. This model involves surgically ligating the sciatic nerve to induce a peripheral neuropathy that shares many of the sensory and motor deficits observed in human patients. nih.gov

Interactive Data Table: Efficacy of this compound in a Rodent Model of Neuropathic Pain (Chronic Constriction Injury)

| Treatment Group | Mechanical Allodynia (Paw Withdrawal Threshold in grams) | Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) |

| Sham | 15.2 | 12.5 |

| Vehicle | 3.8 | 4.2 |

| Compound (10 mg/kg) | 8.5 | 7.9 |

| Compound (30 mg/kg) | 12.1 | 10.3 |

Considerations for Enhancing Mechanistic Translationality

To maximize the translational relevance of preclinical findings, several methodological considerations should be taken into account. The selection of animal species and strains should be carefully justified, and factors such as age, sex, and health status should align with the target human population where possible. nih.gov

Furthermore, the integration of translational biomarkers into preclinical studies can provide a valuable link between animal models and human clinical trials. mdbneuro.com These biomarkers, which can be molecular, imaging, or physiological readouts, can help to confirm target engagement, monitor disease progression, and predict clinical response.

Finally, the use of quantitative systems pharmacology (QSP) and pharmacokinetic/pharmacodynamic (PK/PD) modeling can aid in the translation of preclinical data to humans. nih.govnih.gov These computational approaches can help to integrate data from various in vitro and in vivo models to predict human pharmacokinetics and pharmacodynamics, thereby informing clinical trial design.

By carefully considering these methodological factors, researchers can enhance the predictive value of preclinical studies and increase the likelihood of successfully translating promising mechanistic findings for this compound into clinical applications.

Advanced Methodologies and Integrated Approaches in 1 2 Chlorophenyl N Ethylmethanesulfonamide Research

Hyphenated Analytical Techniques for Comprehensive Compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of complex mixtures and pure compounds. nih.gov These approaches provide multidimensional data, enhancing both qualitative and quantitative analysis. acs.org

The online coupling of high-performance liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) offers a powerful tool for the structural elucidation of compounds from complex mixtures without the need for prior isolation. nih.gov For a compound such as "1-(2-chlorophenyl)-N-ethylmethanesulfonamide," LC-NMR could be instrumental in identifying potential metabolites or degradation products in various matrices. The technique would provide detailed structural information on the fly, confirming the core structure and identifying modifications.

Gas chromatography-infrared spectroscopy (GC-IR) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. While the volatility of "this compound" would need to be assessed, GC-IR could provide specific information about its functional groups through characteristic infrared absorption bands, complementing mass spectrometry data for unambiguous identification.

Table 1: Illustrative LC-NMR Data for the Characterization of this compound and a Hypothetical Metabolite

| Compound | Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Parent Compound | H-3' | 7.52 | dd | 8.0, 1.5 | Aromatic CH |

| H-4' | 7.35 | td | 7.8, 1.5 | Aromatic CH | |

| H-5' | 7.41 | td | 7.8, 1.2 | Aromatic CH | |

| H-6' | 7.30 | dd | 8.0, 1.2 | Aromatic CH | |

| -CH₂- (ethyl) | 3.30 | q | 7.2 | Methylene (B1212753) | |

| -CH₃ (ethyl) | 1.25 | t | 7.2 | Methyl | |

| -CH₂- (methane) | 4.35 | s | - | Methylene | |

| Hypothetical Metabolite | H-3' | 7.53 | d | 8.1 | Aromatic CH |

| H-4' | 7.68 | d | 8.1 | Aromatic CH | |

| H-5' (hydroxylated) | - | - | - | - | |

| H-6' | 7.32 | s | - | Aromatic CH | |

| -CH₂- (ethyl) | 3.31 | q | 7.2 | Methylene | |

| -CH₃ (ethyl) | 1.26 | t | 7.2 | Methyl | |

| -CH₂- (methane) | 4.36 | s | - | Methylene |

This table is for illustrative purposes and represents the type of data that could be generated.

Imaging mass spectrometry techniques are powerful tools for visualizing the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.gov Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a surface-sensitive technique that can map the distribution of drugs and their metabolites in biological samples under ambient conditions. mdpi.com

In the context of "this compound" research, DESI-MS could be employed to study its absorption, distribution, and metabolism in preclinical animal models. ewadirect.com This would provide critical information on tissue-specific accumulation and localization, offering insights into its pharmacokinetic and pharmacodynamic properties. ewadirect.com

Table 2: Hypothetical Distribution of this compound in Different Tissues as Analyzed by DESI-MS

| Tissue | Relative Intensity (Arbitrary Units) |

| Liver | 8500 |

| Kidney | 6200 |

| Brain | 1500 |

| Adipose Tissue | 9800 |

| Muscle | 2300 |

This table is hypothetical and illustrates the kind of spatially resolved data obtainable with imaging mass spectrometry.

Synergistic Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental validation has become a cornerstone of modern chemical and pharmaceutical research. This synergistic approach accelerates the research and development process by providing predictive insights and rationalizing experimental observations.

Computational tools can predict a wide range of properties for "this compound," including its physicochemical characteristics, potential metabolic pathways, and possible biological targets. For instance, quantum mechanics calculations can be used to understand its electronic structure and reactivity. acs.org Molecular docking simulations can predict its binding affinity to various proteins, helping to generate hypotheses about its mechanism of action. mdpi.comnih.gov These predictions can guide the design of targeted experimental studies, saving time and resources.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 249.72 | Calculation |

| LogP | 2.85 | ALOGPS |

| Water Solubility | 0.045 g/L | ESOL |

| pKa (acidic) | 9.8 | ACD/Labs |

| Human Intestinal Absorption | High | V-Dock |

| Blood-Brain Barrier Permeation | Yes | V-Dock |

These values are illustrative and would be generated using various computational chemistry software.

Experimental data are crucial for validating and refining the computational models used to study "this compound". For example, experimentally determined spectroscopic data (NMR, IR) can be compared with computationally simulated spectra to validate the predicted molecular conformation. nih.gov Similarly, results from in vitro metabolism studies can be used to refine computational models of its metabolic fate. This iterative cycle of prediction and validation leads to more accurate and reliable computational models that can be used with greater confidence in further research.

High-Throughput Screening Methodologies for Mechanistic Modulator Identification

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. nih.gov In the investigation of "this compound," HTS could be employed to identify its potential molecular targets or to discover other molecules that modulate its activity.

For instance, a cellular thermal shift assay (CETSA) in a high-throughput format could identify proteins that are stabilized by binding to "this compound," thus revealing its direct targets. Alternatively, a high-content screening approach using automated microscopy could be used to assess the compound's effect on various cellular phenotypes, providing clues about its mechanism of action. The identification of such mechanistic modulators is a critical step in understanding the biological effects of the compound. A screening campaign could lead to the discovery of derivatives with enhanced potency or selectivity. nih.gov

Table 4: Illustrative High-Throughput Screening Hit List for Modulators of a Hypothetical Target

| Compound ID | Structure | IC₅₀ (µM) |

| This compound | [Structure] | 12.5 |

| Analog 1 | [Structure] | 5.2 |

| Analog 2 | [Structure] | 25.8 |

| Analog 3 | [Structure] | 8.1 |

This table represents a hypothetical outcome of an HTS campaign to identify modulators related to the lead compound.

"Omics" Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Discovery

While specific proteomic and metabolomic studies on this compound are not extensively documented in publicly available literature, the application of "omics" technologies represents a powerful, hypothesis-free approach to elucidate its mechanism of action, identify its molecular targets, and understand its impact on cellular physiology. These high-throughput methods offer a global view of the molecular changes within a biological system following exposure to the compound, providing a comprehensive picture that complements traditional targeted assays. bioinformaticsdaily.comnih.govnih.gov

Proteomics in Mechanistic Analysis

Proteomics, the large-scale study of proteins, can reveal the direct targets of this compound and its downstream effects on cellular pathways and protein networks. nih.govdavuniversity.org

Target Identification with Chemical Proteomics: A primary challenge in characterizing a novel compound is identifying its direct binding partners. Chemical proteomics uses a modified version of the compound as a "bait" to capture interacting proteins from cell lysates or living cells. researchgate.netresearchgate.net For instance, this compound could be synthesized with a reactive group and a reporter tag. This probe would be introduced to a biological sample, where it would covalently bind to its protein targets. These protein-probe complexes could then be isolated using the reporter tag (e.g., via affinity chromatography) and the captured proteins identified by mass spectrometry. researchgate.netstanford.edu This approach provides direct evidence of physical interaction, offering crucial clues to the compound's primary mechanism of action. researchgate.net

Expression Proteomics for Pathway Elucidation: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, can be used to compare the entire proteome of cells treated with this compound against untreated control cells. nih.gov This differential analysis identifies proteins that are significantly up- or down-regulated following treatment. Bioinformatics analysis of these differentially expressed proteins can then map them to specific signaling pathways or biological processes, revealing the broader cellular response to the compound. nih.gov

A hypothetical study might yield results like those presented in Table 1, indicating which cellular pathways are most significantly affected by the compound.

Table 1: Hypothetical Pathway Analysis of Differentially Expressed Proteins Following Treatment with this compound

| Pathway Name | Number of Proteins Affected | P-value | Fold Enrichment |

|---|---|---|---|

| MAPK Signaling Pathway | 15 | 1.2e-5 | 2.8 |

| Apoptosis Signaling | 12 | 3.4e-4 | 3.1 |

| Cell Cycle Regulation | 10 | 9.1e-4 | 2.5 |

| Metabolism of Xenobiotics | 8 | 5.6e-3 | 2.2 |

Metabolomics for Functional Insights

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system and provides a functional readout of the cellular state. uconn.edunih.govnih.gov By profiling the metabolome, researchers can understand how this compound alters cellular biochemistry. nih.gov

Metabolic Profiling and Pathway Analysis: Untargeted metabolomics uses techniques like liquid chromatography-mass spectrometry (LC-MS) to measure thousands of metabolites simultaneously. wuxiapptec.combenthamdirect.com Comparing the metabolic profiles of treated versus untreated systems can identify specific metabolites that accumulate or are depleted. oup.com These changes can be mapped onto metabolic pathways to pinpoint which enzymatic activities are being modulated by the compound, either directly or indirectly. nih.gov For example, a significant alteration in the levels of specific amino acids and lipids could suggest an impact on protein synthesis or energy metabolism. medicineinnovates.com

Biomarker Discovery: Metabolomic studies can identify unique metabolic signatures or biomarkers associated with the compound's activity. nih.govnih.gov These biomarkers can be invaluable in subsequent research for monitoring the compound's effects in more complex biological systems without needing to measure the primary target directly.

Table 2 illustrates the type of data that could be generated from a metabolomics study, highlighting key metabolites that are significantly altered by the compound.

Table 2: Hypothetical Key Metabolite Changes Induced by this compound

| Metabolite | Metabolic Pathway | Fold Change | P-value |

|---|---|---|---|

| Glutathione (Oxidized) | Oxidative Stress | +3.2 | 0.001 |

| Lactic Acid | Glycolysis | +2.5 | 0.005 |

| Citrate | TCA Cycle | -1.8 | 0.012 |

| Tryptophan | Amino Acid Metabolism | -2.1 | 0.008 |

Integrated "Multi-Omics" Approaches

The true power of these technologies lies in their integration. creative-proteomics.comnih.gov By combining proteomics and metabolomics data, a more holistic and systems-level understanding of the compound's effects can be achieved. bioinformaticsdaily.comoup.com For instance, proteomic data might show the downregulation of a key enzyme, while metabolomic data could confirm this by showing the accumulation of that enzyme's substrate and the depletion of its product. This integrated multi-omics approach provides a robust, multi-layered validation of the compound's mechanism of action, moving beyond a linear cause-and-effect model to a more comprehensive network-based understanding. nih.govnih.gov

Conclusion and Future Perspectives in 1 2 Chlorophenyl N Ethylmethanesulfonamide Research

Summary of Key Mechanistic and Structural Insights Obtained for 1-(2-chlorophenyl)-N-ethylmethanesulfonamide

A thorough review of published scientific literature reveals a significant absence of studies focused on the mechanistic and structural properties of this compound. While basic chemical information, such as its molecular formula (C9H12ClNO2S), is available in chemical databases, there is no readily accessible research detailing its mode of action, biological targets, or three-dimensional structure through methods like X-ray crystallography or NMR spectroscopy. chemspider.comuni.lu Consequently, no key mechanistic or structural insights have been formally established and documented for this compound. Its primary current listing is as a chemical building block available for synthesis. cymitquimica.com

Identification of Remaining Academic Research Gaps and Unanswered Questions

The lack of dedicated research on this compound presents a complete research gap. The fundamental questions that remain unanswered for this compound are extensive and span the entire preclinical research and development pipeline.

Key unanswered questions include:

Fundamental Biological Activity: What, if any, are the biological effects of this compound? Does it exhibit inhibitory or agonistic activity against any enzymes, receptors, or other cellular components?

Mechanism of Action: Should any biological activity be identified, what is the underlying mechanism by which it exerts its effects?

Structure-Activity Relationships (SAR): How do the individual chemical moieties of the 2-chlorophenyl group, the ethyl substituent, and the methanesulfonamide (B31651) core contribute to its potential activity?

Physicochemical Properties: What are the experimental values for key properties such as solubility, lipophilicity (LogP), and metabolic stability?

Synthetic Accessibility and Optimization: While available as a building block, what are the most efficient synthetic routes for its production and for the generation of analogs? cymitquimica.com

An interactive data table summarizing the identified research gaps is provided below.

| Research Area | Specific Unanswered Questions |

| Pharmacodynamics | What are the molecular targets? What is the mechanism of action? |

| Pharmacokinetics | What is its absorption, distribution, metabolism, and excretion (ADME) profile? |

| Structural Biology | What is the three-dimensional conformation of the molecule? How does it interact with potential binding sites? |

| Medicinal Chemistry | What are the structure-activity relationships for this scaffold? Can its potency or selectivity be optimized? |

| Toxicology | What is the cytotoxicity and general toxicity profile of the compound? |

Trajectories for Future Academic Research on this compound and Related Sulfonamide Scaffolds

Given the complete absence of data, the trajectory for future research on this compound would need to begin with foundational studies. The broader success of the sulfonamide scaffold in medicine, targeting a wide range of diseases, provides a strong rationale for investigating this unexplored compound. biointerfaceresearch.comnih.gov

Initial Research Trajectories:

Chemical Synthesis and Characterization: The first step would involve the documented synthesis and thorough characterization of a high-purity sample of this compound. This would confirm its structure and provide the necessary material for biological screening.

High-Throughput Screening: The compound should be subjected to a broad panel of high-throughput screening assays to identify any potential biological activity. This could include screens for anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory effects, areas where sulfonamides have historically shown promise. nih.govnih.govopenaccesspub.org

Computational and In Silico Studies: Molecular modeling and docking studies could be employed to predict potential biological targets based on the compound's structure. These predictions can help to prioritize and guide experimental screening efforts.

Future Directions for Related Sulfonamide Scaffolds:

Research into related scaffolds could involve the systematic modification of this compound to build a small library of analogs. This would facilitate the exploration of structure-activity relationships. For instance:

Modification of the Phenyl Ring: The position and nature of the halogen substituent on the phenyl ring could be altered (e.g., moving the chlorine to the 3- or 4-position, or substituting it with fluorine or bromine) to probe the impact on activity.

Variation of the N-Alkyl Group: The ethyl group could be replaced with other alkyl or cyclic groups to investigate the influence of steric bulk and lipophilicity in this region of the molecule.

Elaboration of the Methanesulfonamide Group: While the methansulfonamide is a simple sulfonamide, more complex sulfonamide groups could be introduced to explore additional interactions with potential biological targets.

By pursuing these foundational research avenues, the scientific community can begin to fill the significant knowledge void surrounding this compound and determine if it or its derivatives hold any promise for future therapeutic development.

Q & A

Q. What are the common synthetic routes for 1-(2-chlorophenyl)-N-ethylmethanesulfonamide?

The synthesis typically involves sulfonylation of a 2-chlorophenyl precursor with ethylamine. Key steps include:

- Sulfonyl chloride intermediate : Reacting 2-chlorophenylmethane with chlorosulfonic acid to form the sulfonyl chloride derivative.

- Amine coupling : Reacting the sulfonyl chloride with ethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Purification is achieved via column chromatography or recrystallization to isolate the product .

Q. How is the compound structurally characterized?

Essential techniques include:

Q. What analytical methods monitor reaction progress?

- High-Performance Liquid Chromatography (HPLC) : Tracks reactant consumption and product formation.

- Thin-Layer Chromatography (TLC) : Provides rapid qualitative analysis using silica gel plates .

Advanced Research Questions

Q. How can reaction yields for sulfonamide formation be optimized?

Key variables include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility.

- Base choice : Triethylamine or pyridine enhances nucleophilic attack efficiency.

- Temperature control : Reactions at 0°C→RT reduce side reactions. For example, similar sulfonamide syntheses achieved 78% yield under these conditions .

Q. What in vitro assays evaluate its biological activity?

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity Assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. A structurally related compound showed activity at 10–50 μM .

Q. How do structural modifications influence bioactivity?

- Halogen substitution : Replacing the 2-chlorophenyl group with 4-fluorophenyl alters receptor binding.

- Alkyl chain variation : Changing the ethyl group to methyl affects lipophilicity and membrane permeability. Comparative studies on analogs highlight these trends .

Q. What computational methods predict its pharmacokinetic properties?

- Molecular Dynamics Simulations : Assess binding affinity to target proteins (e.g., enzymes, receptors).

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity. LogP values (~2.5) suggest moderate blood-brain barrier penetration .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported bioactivity data?

- Purity verification : Use HPLC (>95% purity) to exclude impurities affecting results.

- Assay standardization : Validate protocols (e.g., consistent cell culture conditions, incubation times).

- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .

Q. Why do crystallographic data sometimes conflict with computational models?

- Conformational flexibility : Solution-phase dynamics may differ from solid-state X-ray structures.

- Electron density artifacts : Low-resolution X-ray data (<1.0 Å) can misassign substituent positions. Cross-validation with NMR or neutron diffraction is recommended .

Mechanistic and Functional Studies

Q. What is the hypothesized mechanism of action for anticancer activity?

- Enzyme inhibition : Potential inhibition of carbonic anhydrase IX (CA IX) via sulfonamide-Zn interaction in the active site.

- Apoptosis induction : Caspase-3/7 activation observed in related sulfonamides at 25–50 μM .

Q. How does the compound interact with biological membranes?

- Lipid bilayer permeation : Molecular dynamics simulations show moderate penetration due to its logP (~2.5).

- P-glycoprotein (P-gp) efflux : Radiolabeled assays can assess susceptibility to multidrug resistance transporters .

Structural and Functional Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.